N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common name, and structural formula. The IUPAC name you provided suggests that this compound contains a pyrano[4,3-d]thiazol ring and a thiophen ring.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying the reaction conditions, reagents, and catalysts used.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is synthesized or used as a starting material, as well as reactions that test the compound’s reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, which share a structural motif with the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through various in vitro assays. Such findings suggest potential applications in designing antioxidant agents or materials that could be beneficial in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activities
Thiazole derivatives, incorporating pyrazole moiety, have shown notable anti-bacterial and anti-fungal activities. The synthesis and characterization of these compounds indicate their potential as lead compounds for developing new antimicrobial agents. This area of research highlights the broad applicability of thiazole-based compounds in addressing microbial resistance issues (Saravanan et al., 2010).
Anti-inflammatory and Analgesic Agents
Compounds structurally related to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research could pave the way for the development of new therapeutic agents for treating inflammation and pain, underscoring the medicinal chemistry applications of such compounds (Sunder & Maleraju, 2013).
Antitumor Evaluation
The synthesis of polyfunctionally substituted heterocyclic compounds derived from similar acetamide frameworks has been explored for their antitumor activities. These studies involve evaluating the synthesized compounds against various cancer cell lines, indicating the potential for developing new anticancer agents based on structural analogs of the specified compound (Shams et al., 2010).
Optoelectronic Properties
Research into thiazole-based polythiophenes, which share structural features with the target compound, has investigated their optoelectronic properties. These properties are crucial for applications in electronic devices, such as sensors, transistors, and photovoltaic cells. The findings contribute to the development of materials with enhanced electronic performance (Camurlu & Guven, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This involves predicting or proposing future research directions. This could involve suggesting modifications to the compound’s structure to enhance its properties, or proposing new applications for the compound.
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(6-8-2-1-5-17-8)14-12-13-9-3-4-16-7-10(9)18-12/h1-2,5H,3-4,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBLWKRVCMDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide |
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